カルセイン

説明

Calcein, also known as fluorexon or fluorescein complex, is a fluorescent dye with excitation and emission wavelengths of 495 and 515 nm, respectively . It appears as orange crystals and self-quenches at concentrations above 70 mM . It is mainly used to study bone metabolism under in vivo conditions and helps in the staining of the pit area under in vitro conditions .

Synthesis Analysis

Calcein acetoxymethyl ester (AM) is a non-fluorescent, uncharged molecule that is freely permeable to the plasma membrane of viable cells . It is converted to a fluorescent form, calcein, upon cleavage of the lipophilic blocking groups by nonspecific esterases in the cytoplasm .

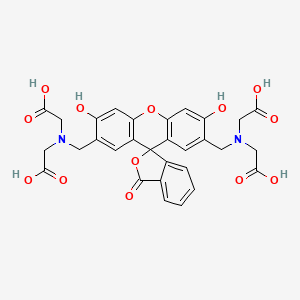

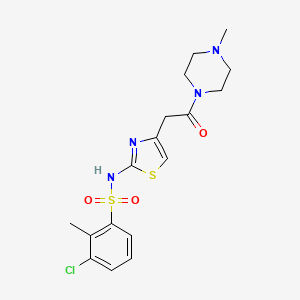

Molecular Structure Analysis

Calcein has a molecular formula of C30H26N2O13 . Its IUPAC name is 2-[[7’-[[bis(carboxymethyl)amino]methyl]-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-yl]methyl-(carboxymethyl)amino]acetic acid .

Chemical Reactions Analysis

Calcein is used in Loop-mediated isothermal amplification (LAMP) of gene sequences, a simple, rapid, specific and cost-effective nucleic acid amplification method . It also forms fluorescent 1:1 and 1:2 compounds with alkaline earths in alkaline solutions .

Physical And Chemical Properties Analysis

Calcein has a molecular weight of 622.53 g/mol . It is a xanthene dye and has a role as a fluorochrome .

科学的研究の応用

細胞生存率アッセイ

カルセインAMは、細胞生存率アッセイで頻繁に使用されます . 生細胞は、実質的に非蛍光性の細胞透過性this compoundAMから強く蛍光を発するカルセインへの酵素的変換によって決定される、普遍的な細胞内エステラーゼ活性の存在によって区別されます . 膜が損なわれたアポトーシス細胞や死細胞は、カルセインを保持しません .

細胞遊走と浸潤研究

This compoundAMは、細胞遊走と浸潤研究で使用できます . その蛍光特性により、細胞生物学研究のさまざまなアプリケーションにおいて汎用性の高いツールとなります .

細胞内カルシウムイメージング

カルセインは、蛍光色素であり、細胞内遊離カルシウムイオンに結合すると明るい緑色の蛍光を示します . この特性により、細胞内カルシウムイメージングに役立ちます .

細胞標識とトレーシング

This compoundAMは、その親油性により細胞膜を透過できる非蛍光性化合物です . 細胞内に入ると、細胞内エステラーゼによって切断され、蛍光性カルセイン分子が生成されます . この変換により、染料を細胞質内に保持できるようになり、細胞標識とトレーシングに役立ちます .

蛍光顕微鏡とフローサイトメトリー

カルセインの蛍光特性は、蛍光顕微鏡とフローサイトメトリーで使用するために適しています .

電気穿孔研究

カルセインは、電気穿孔の研究で使用されます。電気穿孔とは、パルス電場を使用して細胞膜の選択性を改変するプロセスです . カルセインの抽出効率と細胞生存率は、パルス電場のパラメータに基づいて評価できます .

作用機序

Target of Action

Calcein, also known as fluorexon, is a fluorescent dye that primarily targets intracellular esterases . These esterases play a crucial role in the conversion of Calcein AM (non-fluorescent) to Calcein (fluorescent), which is used to indicate cellular health .

Mode of Action

Calcein AM, a non-fluorescent, cell-permeable derivative of calcein, is widely used in cell viability measurements . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow calcein AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases, restoring the fluorescent calcein molecule, which is then trapped in the cell and emits strong green fluorescence . This fluorescence is directly proportional to the esterase activity within the cell .

Biochemical Pathways

The primary biochemical pathway involved in the action of calcein is the esterase-mediated hydrolysis of calcein AM. This process converts the non-fluorescent calcein AM into the fluorescent calcein, which is then retained within the cell . The fluorescence intensity of calcein is used as an indicator of cellular health and viability .

Pharmacokinetics

The pharmacokinetics of calcein, particularly when loaded into liposomes, has been studied. It was found that there was a 4.5-fold increase in the vitreous half-life of calcein loaded in liposomes, compared with the free solution . This suggests that liposomal delivery can significantly enhance the bioavailability of calcein.

Result of Action

The primary result of calcein’s action is the generation of a strong green fluorescence within live cells. This fluorescence is used as an indicator of cellular health and viability . Calcein is commonly used as an indicator of lipid vesicle leakage . In addition, it has been shown that calcein-modified CeO2 nanoparticles have selective cytotoxicity, inducing the death of human osteosarcoma cells and modulating the expression of key genes responsible for cell redox status as well as proliferative and migration activity .

Action Environment

The action of calcein is influenced by several environmental factors. For instance, the concentration of calcein AM can be optimized for different types of cells . Additionally, the presence of nonionic detergents like Pluronic® F-127 can increase the aqueous solubility of AM esters . Furthermore, the temperature at which cells are incubated with calcein AM can affect the degree of fluorescence .

Safety and Hazards

特性

IUPAC Name |

2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGAKNSWVGKMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Acros Organics MSDS] | |

| Record name | Fluorexon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1461-15-0 | |

| Record name | Calcein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oftasceine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oftasceine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | calcein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oftasccine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFTASCEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0YM2B16TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

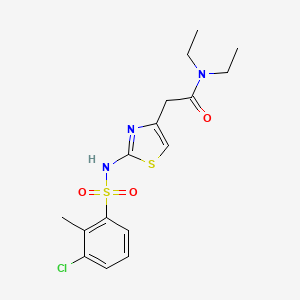

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

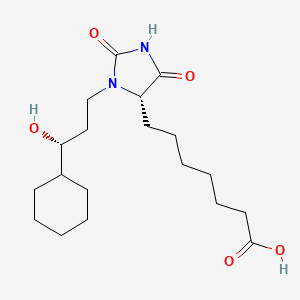

![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)